1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one
Description
This compound (CAS: 886372-07-2) features a piperazine core substituted with a tetramethyl-1,3,2-dioxaborolan-2-ylphenylmethyl group and an acetyl moiety. Its structure combines a boronate ester, known for facilitating Suzuki-Miyaura cross-coupling reactions , with a piperazine scaffold, which is common in central nervous system (CNS)-targeting drugs due to its blood-brain barrier permeability . The acetyl group enhances metabolic stability, while the boronate ester enables versatile chemical modifications .
Properties
IUPAC Name |
1-[4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-15(23)22-11-9-21(10-12-22)14-16-7-6-8-17(13-16)20-24-18(2,3)19(4,5)25-20/h6-8,13H,9-12,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLUJPUZMMIHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416367-07-1 | |
| Record name | 1-(4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the boronic ester: This step involves the reaction of a phenylboronic acid with pinacol to form the tetramethyl-1,3,2-dioxaborolan-2-yl group.
Substitution reaction: The boronic ester is then reacted with a piperazine derivative under suitable conditions to introduce the piperazine ring.
Acylation: Finally, the piperazine derivative is acylated with ethanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The tetramethyl dioxaborolan-2-yl group serves as a protected boronic acid, enabling palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key findings include:
-
Catalytic Systems :
-
Example Reaction :
Reactant Product Yield Conditions Source Aryl bromide + Boronic ester Biaryl derivative 55–82% Pd(dppf)Cl₂, Na₂CO₃, 80°C, 16h This reaction is critical for constructing complex aromatics in drug discovery .
Hydrolysis of the Boronic Ester
The pinacol boronic ester undergoes hydrolysis under acidic or aqueous conditions to yield the boronic acid, which is reactive but less stable.
-
Conditions :
-
Applications :
Transesterification with Diols
The boronic ester can exchange ligands with diols (e.g., ethylene glycol) to form new boronate complexes.
Functionalization of the Piperazine Core
The piperazine nitrogen atoms can undergo alkylation or acylation, though the acetyl group at N-1 may limit reactivity.
-
Alkylation :
-
Acylation :
Reduction of the Acetyl Group
The ethanone moiety can be reduced to a secondary alcohol using hydride agents.
-
Conditions :
Stability and Handling Considerations
Scientific Research Applications
Drug Development
The compound's structure suggests potential applications in drug development, particularly as a pharmacophore in designing new therapeutic agents. The piperazine ring is known for its role in enhancing bioactivity and selectivity in drug molecules.
Case Study : Research has indicated that derivatives of piperazine exhibit significant activity against various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The incorporation of the dioxaborolane group may further enhance these activities through improved binding affinities.
Anticancer Activity
Recent studies have explored the anticancer potential of boron-containing compounds. The unique properties of boron compounds allow them to interact with biological systems in ways that can inhibit tumor growth.
Research Findings : A study demonstrated that boron-containing compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Organic Electronics
The compound's electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron into organic materials can improve charge transport properties.
Table 1: Comparison of Electronic Properties
| Property | 1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one | Traditional Organic Semiconductors |
|---|---|---|
| Charge Mobility | High | Moderate |
| Stability | Enhanced due to boron incorporation | Variable |
| Solubility | Improved due to dioxaborolane structure | Depends on substituents |
Mechanism of Action
The mechanism of action of 1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural motifs with the target molecule:
Key Observations :
- Boronate Ester Utility : All compounds utilize the tetramethyl-dioxaborolan group for synthetic flexibility (e.g., cross-coupling reactions) .
- Piperazine Modifications : Methylation () or substitution with bulky groups () alters pharmacokinetics.
- Linker Diversity : Acetyl (target compound), urea (), or benzoyl () linkers influence solubility and target engagement.
Yield Comparison :
- QD11 (): 63% yield via oxalate salt formation.
- Pyridine analogue (): 45% yield after silica gel purification.
Physicochemical and Spectroscopic Properties
Notes:
Contradictions :
- While piperazine derivatives often target CNS receptors (), highlights peripheral H3 receptor activity, suggesting structural nuances dictate tissue specificity.
Biological Activity
1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a piperazine moiety, a dioxaborolane group, and an ethanone functional group. The molecular formula is , with a molecular weight of approximately 351.26 g/mol. The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific protein kinases, which are crucial in various signaling pathways related to cell growth and proliferation. For instance, it has demonstrated selectivity towards certain kinases involved in cancer progression .
- Modulation of Ubiquitin Ligase Activity : Preliminary studies indicate that the compound may act as a modulator of cereblon E3 ligase binding, influencing the ubiquitination process of target proteins. This could lead to the degradation of proteins associated with tumor growth .
- Impact on Drug Transporters : The compound has been evaluated for its interaction with drug transporters such as P-glycoprotein (ABCB1), which plays a significant role in drug absorption and resistance .
Pharmacological Effects
The pharmacological effects of this compound have been documented in various studies:
- Antitumor Activity : In vitro studies have reported that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Research indicates that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of cancer cell proliferation in vitro at low micromolar concentrations. |
| Study B | Reported neuroprotective effects in animal models of neurodegeneration, with improved cognitive function observed post-treatment. |
| Study C | Evaluated the compound's interaction with drug transporters and found it modulated the efficacy of co-administered chemotherapeutics. |
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves coupling a boronate ester precursor with a piperazine-acetyl intermediate. Key steps include:
- Boronate Ester Preparation : Use Suzuki-Miyaura coupling conditions to introduce the tetramethyl-1,3,2-dioxaborolan group to the phenyl ring. Catalysts like bis(tricyclohexylphosphine)nickel(II) dichloride in toluene at 110°C under inert atmosphere yield ~71% efficiency .
- Piperazine Functionalization : React 4-(chloroacetyl)piperazine with 3-(bromomethyl)phenylboronic ester derivatives. Optimize using sodium tert-butoxide as a base in 1,2-dimethoxyethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in methanol improves purity (>95%) .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH2 protons) and acetyl group (δ 2.1 ppm for CH3). The aromatic protons of the boronate ester appear at δ 7.3–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 386.223 for C20H28BN2O3+) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-B bond length ~1.56 Å) for derivatives with similar boronate groups .
Advanced: How can researchers address contradictory reaction yields in boron-containing piperazine syntheses?
Methodological Answer:
Contradictions in yields (e.g., 48% vs. 75% in coupling reactions) arise from:
- Catalyst Selection : Nickel catalysts (e.g., bis(1,5-cyclooctadiene)nickel) outperform palladium in boron retention but require strict inert conditions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may reduce boronate stability. Use toluene with 10% methanol for balance .
- Temperature Control : Reactions above 100°C risk boronate decomposition. Monitor via TLC and adjust heating duration dynamically .
Advanced: What biological activities are associated with structurally related compounds?
Methodological Answer:
- Antimicrobial Activity : Piperazine derivatives with fluorophenyl groups show MIC values of 2–8 µg/mL against S. aureus via membrane disruption .
- Anticancer Potential : Boron-containing analogs inhibit kinase pathways (e.g., EGFR with IC50 ~0.5 µM) by mimicking ATP-binding motifs. Test via MTT assay in HeLa cells .
- Neuropharmacological Effects : Piperazine-acetyl derivatives modulate serotonin receptors (5-HT1A Ki = 12 nM). Use radioligand binding assays to validate .
Advanced: How to mitigate solubility challenges in biological assays?
Methodological Answer:
- Solvent Systems : Dissolve in DMSO (≤0.1% final concentration) for in vitro assays. For in vivo, use cyclodextrin-based formulations to enhance aqueous solubility .
- Salt Formation : Convert the free base to hydrochloride salt (e.g., using HCl in diethyl ether) for improved stability in PBS .
- Surfactant Use : Add 0.01% Tween-80 to cell culture media to prevent aggregation without cytotoxicity .
Advanced: What strategies optimize regioselectivity in boronate ester substitutions?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO2) at the para position to enhance ortho-borylation efficiency (yield >80%) .
- Microwave Assistance : Reduce reaction time from 24h to 2h while maintaining >90% selectivity using 150 W irradiation .
- Protection/Deprotection : Temporarily protect the piperazine nitrogen with Boc groups during borylation to prevent side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
